2-(Fluorosulfonyl)acetic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluorosulfonylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3FO4S/c3-8(6,7)1-2(4)5/h1H2,(H,4,5) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKNDJYEQNIUQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3FO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10546227 | |
| Record name | (Fluorosulfonyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10546227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41505-90-2 | |
| Record name | 2-(Fluorosulfonyl)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41505-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Fluorosulfonyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10546227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Ascendancy of Fluorine in Chemical Synthesis
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern chemical synthesis, primarily due to the profound and often beneficial changes this element imparts. Fluorine's high electronegativity, second only to neon, and the strength of the carbon-fluorine bond contribute to enhanced thermal and metabolic stability in fluorinated compounds. This increased stability is a highly sought-after characteristic in the development of pharmaceuticals and agrochemicals, as it can lead to longer-lasting effects and improved efficacy.
Furthermore, the introduction of fluorine can significantly alter the electronic properties and lipophilicity of a molecule, thereby influencing its biological activity. These modifications can enhance a drug's ability to bind to its target, cross biological membranes, and resist metabolic degradation. Consequently, fluorinated compounds are integral to the creation of new medicines and advanced materials. beilstein-journals.orgrsc.orgchemimpex.com
A Versatile Workhorse: the Importance of 2,2 Difluoro 2 Fluorosulfonyl Acetic Acid
Known interchangeably as 2-(Fluorosulfonyl)acetic acid, 2,2-Difluoro-2-(fluorosulfonyl)acetic acid (CAS Number: 1717-59-5) has carved out a crucial role as a versatile synthetic intermediate and reagent. cas.cnsigmaaldrich.com Its prominence stems from its function as a reliable and efficient precursor to difluorocarbene (:CF₂), a highly reactive intermediate that is invaluable for introducing the difluoromethyl group into a wide array of molecules. thieme-connect.comsigmaaldrich.com
This capability is particularly significant in the synthesis of pharmaceuticals and agrochemicals, where the difluoromethyl group can confer desirable properties. chemimpex.comwikipedia.orgrsc.org The compound is also instrumental in the synthesis of difluorocyclopropanes, which are important structural motifs in medicinal chemistry. cas.cnresearchgate.net Beyond these applications, 2,2-Difluoro-2-(fluorosulfonyl)acetic acid is employed in the development of advanced materials, including polymers and coatings, where its fluorine content contributes to enhanced durability and resistance. rsc.orgwikipedia.org
| Property | Value |
| CAS Number | 1717-59-5 |
| Molecular Formula | C₂HF₃O₄S |
| Molecular Weight | 178.09 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 153 °C |
| Density | 1.723 g/mL at 25 °C |
This table summarizes key properties of 2,2-Difluoro-2-(fluorosulfonyl)acetic acid. sigmaaldrich.comresearchgate.netnih.gov
A Story of Innovation: Historical Development and Evolving Applications
Established Synthetic Routes to 2-(Fluorosulfonyl)acetic Acid
This compound (also known as difluoro(fluorosulfonyl)acetic acid) is a key intermediate whose synthesis has been approached through several reliable pathways. chemimpex.comchemicalbook.cominnospk.com
A primary established method for synthesizing 2,2-Difluoro-2-(fluorosulfonyl)acetic acid involves the use of tetrafluoroethylene-beta-sultone as a key precursor. The synthesis is typically achieved through the reaction of tetrafluoroethylene-beta-sultone with sodium hydroxide. The general process involves adding the sultone and deionized water to a flask containing anhydrous petroleum ether, often under cooling with an ice bath. After the addition is complete, the mixture is allowed to warm to room temperature and is stirred for an extended period, such as overnight.
Another synthetic strategy involves the controlled hydrolysis of its ester derivatives, such as methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, under acidic or basic conditions. The parent acid is commercially available from several suppliers, indicating that robust, scaled-up industrial production methods are in place. orgsyn.org
To achieve high purity, process optimization focuses on the final workup and purification stages. Following the hydrolysis of tetrafluoroethylene-beta-sultone, the reaction mixture is typically purged with nitrogen to remove any residual hydrogen fluoride (B91410). The aqueous layer, containing the desired product, is then separated and purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid. chemimpex.com The stability of the compound is a key consideration, and it is typically stored under refrigeration.
Synthesis of Key Derivatives and Analogues of this compound
The utility of this compound is significantly expanded through its conversion into more stable or reactive derivatives, particularly its alkyl and silyl (B83357) esters. These derivatives are often the preferred reagents in subsequent synthetic applications.
Trimethylsilyl (B98337) 2,2-Difluoro-2-(fluorosulfonyl)acetate (TFDA)
TFDA is a highly effective and widely used difluorocarbene source prepared directly from the parent acid. researchgate.netresearchgate.net The established synthesis involves the reaction of this compound with chlorotrimethylsilane (B32843). orgsyn.orgchemicalbook.com A detailed and reliable procedure has been published in Organic Syntheses. orgsyn.org In this procedure, the acid is treated with a significant excess (3.5-4 equivalents) of chlorotrimethylsilane to ensure complete conversion and to simplify the separation of the product from the starting acid. orgsyn.org The reaction is performed under a nitrogen atmosphere, with the chlorotrimethylsilane added dropwise to the acid while cooling in an ice bath. orgsyn.org The mixture is then stirred for 24 hours at room temperature, and the final product is isolated by distillation, yielding TFDA, which should be handled with care as it is moisture-sensitive. orgsyn.orgorgsyn.org
Table 1: Synthesis of Trimethylsilyl 2,2-Difluoro-2-(fluorosulfonyl)acetate (TFDA)
| Parameter | Value/Condition | Source |
| Starting Material | This compound | orgsyn.org |
| Reagent | Chlorotrimethylsilane | orgsyn.org |
| Stoichiometry | 3.5-4 fold excess of Chlorotrimethylsilane | orgsyn.org |
| Atmosphere | Nitrogen | orgsyn.org |
| Temperature | Cooled with ice bath during addition, then room temperature | orgsyn.org |
| Reaction Time | 24 hours | orgsyn.org |
| Purification | Distillation | orgsyn.org |
| Yield | 83% | orgsyn.org |
Methyl 2,2-Difluoro-2-(fluorosulfonyl)acetate (MDFA)
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) is the methyl ester derivative of the parent acid and serves as another important reagent in organic synthesis. sigmaaldrich.com Under specific high-temperature and high-concentration conditions, MDFA can act as a highly efficient source of difluorocarbene, with reactivity comparable to that of TFDA. researchgate.netresearchgate.netacs.org For instance, the reaction of MDFA with a highly unreactive alkene like n-butyl acrylate (B77674) resulted in a 76% yield of the corresponding difluorocyclopropane product. researchgate.netacs.org MDFA is also prominently used in copper-mediated trifluoromethylation reactions. orgsyn.org
The primary synthetic application of this compound and its ester derivatives is their role as potent difluorocarbene (:CF₂) sources. lookchem.com This reactivity allows for a variety of functionalization strategies.
Difluorocyclopropanation: TFDA, in the presence of a catalytic amount of fluoride, generates difluorocarbene, which readily adds to alkenes to form gem-difluorocyclopropanes. orgsyn.org This reaction is highly efficient and is effective even for electron-deficient alkenes, which are typically challenging substrates. researchgate.net
O-Difluoromethylation: The parent acid can be used for the difluoromethylation of phenolic hydroxyl groups to form aryl difluoromethyl ethers (ArOCF₂H). chemicalbook.com It also reacts with carboxylic acids to produce difluoromethyl esters. chemrevlett.com
N-Difluoromethylation: These reagents have been successfully applied in the N-difluoromethylation of heterocyclic compounds, such as the preparation of N-difluoromethyl-2-pyridone derivatives. sci-hub.se
Synthesis of Sulfur-Containing Compounds: In a transition-metal-free approach, 2-(fluorosulfonyl)difluoroacetic acid can serve as a sulfur reagent for the efficient synthesis of bisindole sulfanes. researchgate.netthieme-connect.com
Table 2: Key Functionalization Reactions
| Reaction Type | Reagent | Substrate Example | Product Type | Source |
| Difluorocyclopropanation | TFDA | n-Butyl acrylate | gem-Difluorocyclopropane | orgsyn.orgresearchgate.net |
| O-Difluoromethylation | This compound | Phenols | Aryl difluoromethyl ether | chemicalbook.com |
| N-Difluoromethylation | This compound | 2-Pyridones | N-difluoromethyl-2-pyridone | sci-hub.se |
| Sulfur Reagent | This compound | N-Methyl indole | Bisindole sulfane | thieme-connect.com |
Emerging Synthetic Approaches and Green Chemistry Considerations
Recent research has focused on developing more efficient, sustainable, and environmentally benign synthetic methods. One area of focus is the move from stoichiometric to catalytic reagents, a core principle of green chemistry. nih.gov For example, developing trifluoromethylation reactions that utilize only catalytic amounts of copper represents a significant improvement over older methods requiring stoichiometric copper. nih.gov
The use of photoredox catalysis is an emerging approach that allows for the generation of fluorinated radicals under mild conditions, providing new pathways for constructing complex fluorinated molecules. researchgate.netnottingham.ac.uk Additionally, a significant step towards greener synthesis is the development of reactions in environmentally friendly solvents. The successful synthesis of β-sulfonyl aliphatic sulfonyl fluorides in aqueous media highlights a promising direction for future research, minimizing the reliance on volatile organic solvents. researchgate.net The synthesis of cyclic fluorinated sulfonylimide lithium salts (LiCTFSI) from this compound via Kolbe electrolysis for use in lithium-ion batteries also represents a novel application driven by modern technological demands. researchgate.net
Role as a Difluorocarbene Precursor
A primary application of this compound is its function as a source of difluorocarbene (:CF₂), a highly reactive intermediate used in various chemical transformations. aspirasci.combenchchem.comchemicalbook.com The compound itself, and more frequently its ester derivatives, serve as convenient and efficient precursors for generating this key species. nih.gov
Generation and Trapping Methodologies for Difluorocarbene
The generation of difluorocarbene from this compound and its derivatives is a well-established methodology. The specific approach often depends on the desired transformation.
Direct Use for Difluoromethylation: The acid can be employed directly as a difluorocarbene source for the difluoromethylation of substrates such as alcohols and phenolic hydroxyl groups. aspirasci.comchemicalbook.comsigmaaldrich.com
Generation from Ester Derivatives: For many applications, particularly the cyclopropanation of alkenes, the acid is first converted into an ester, such as methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) or trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA). nih.govorgsyn.orgorgsyn.org These esters, especially TFDA, are highly effective difluorocarbene reagents. nih.govorgsyn.org The generation process typically involves the thermal decomposition of the ester, which releases the difluorocarbene intermediate. benchchem.com High-concentration, high-temperature conditions can make MDFA a very efficient source of difluorocarbene, with reactivity comparable to TFDA. nih.govacs.org
Once generated in situ, the highly reactive difluorocarbene is "trapped" by a co-present substrate. Common trapping methodologies include:
Cyclopropanation: Alkenes are widely used to trap difluorocarbene, leading to the formation of valuable difluorocyclopropane compounds. orgsyn.org This method is effective even for less reactive, electron-deficient alkenes like n-butyl acrylate. nih.govorgsyn.org
Difluoromethyl Ether Formation: Phenols and alcohols can trap the carbene to yield difluoromethyl ethers. tcichemicals.com
A typical procedure for difluorocyclopropanation involves preparing the trimethylsilyl ester (TFDA) from this compound and chlorotrimethylsilane. orgsyn.org The resulting TFDA reagent is then heated with an alkene, such as n-butyl acrylate, in the presence of a catalyst like sodium fluoride to produce the corresponding difluorocyclopropane adduct in high yield. orgsyn.org
Elucidation of Mechanistic Pathways in Difluoromethylation Reactions
The mechanism of difluoromethylation using this compound derivatives is believed to proceed through the crucial difluorocarbene intermediate. orgsyn.org For the trifluoromethylation of aryl or alkenyl halides using methyl difluoro(fluorosulfonyl)acetate, the proposed mechanism involves the initial generation of difluorocarbene. orgsyn.org This carbene then interacts with a copper(I) iodide catalyst and a fluoride ion source, after the elimination of sulfur dioxide and carbon dioxide, to form a reactive copper-trifluoromethyl species ([CF₃Cu]). orgsyn.org This species then participates in a nucleophilic trifluoromethylation reaction with the halide substrate. orgsyn.org
While this specific pathway describes trifluoromethylation, the initial step—generation of difluorocarbene—is fundamental. In the case of difluoromethylating phenols, the reaction likely involves the formation of a nucleophilic phenoxide ion that subsequently reacts with the difluorocarbene precursor. sigmaaldrich.com The selective N-difluoromethylation of N-heterocycles has also been achieved with related reagents, where the nucleophilicity of the nitrogen atom is crucial for the reaction's success. nih.gov
Investigations into Free Radical Fluoroalkylation Processes
Beyond carbene chemistry, derivatives of this compound are implicated in free radical fluoroalkylation reactions. sigmaaldrich.comsigmaaldrich.com Specifically, the parent compound has been associated with the regio- and stereoselective free radical fluoroalkylation of terminal alkenes and alkynes using iododifluoromethanesulfonamides, suggesting its role as a potential starting material for more complex radical precursors. sigmaaldrich.comsigmaaldrich.com
Analysis of Electrophilic and Nucleophilic Reactivity Profiles
The reactivity of this compound is governed by its distinct functional groups, allowing it to act as both an electrophile and a nucleophile. libretexts.orgmasterorganicchemistry.com
Electrophilic Character: An electrophile is a species that accepts an electron pair to form a new bond. masterorganicchemistry.com The carbon atom bonded to two fluorine atoms and the highly electron-withdrawing fluorosulfonyl group (-SO₂F) is significantly electron-deficient. This makes it a prime target for attack by nucleophiles. nih.gov The sulfur atom in the fluorosulfonyl group is also an electrophilic center. The mechanism of action for the compound often involves its ability to serve as a difluorocarbene source, a process initiated by its inherent electrophilicity. benchchem.com
Nucleophilic Character: A nucleophile is a reactant that provides an electron pair to form a new bond. masterorganicchemistry.com The carboxylic acid moiety can be deprotonated to form a carboxylate anion. This anion is nucleophilic and can participate in reactions. However, the most common nucleophilic reactions involving this compound's derivatives occur when a nucleophile attacks the electrophilic carbon center, leading to the displacement of a leaving group. libretexts.org
The interplay of these characteristics defines its chemical behavior. For instance, the reaction with a nucleophilic alkene to form a cyclopropane (B1198618) demonstrates the electrophilic nature of the derived difluorocarbene. orgsyn.org
Specific Mechanistic Insights in Catalytic Transformations (e.g., as a Sulfur Reagent)
While often used as a stoichiometric reagent, the difluorocarbene generated from this compound can participate in catalytic cycles. For example, difluorocarbene has been used in palladium-catalyzed reactions, such as the synthesis of diaryl ketones and N-substituted phthalimides. rsc.org In these transformations, a reactive Pd(II)=CF₂ intermediate is often proposed. rsc.org
Although the acid itself is the precursor, its derivatives are directly involved in these metal-mediated reactions. The reaction involving copper(I) iodide to achieve trifluoromethylation highlights how the difluorocarbene generated can engage with transition metals to form new reactive species for subsequent transformations. orgsyn.org
Applications of 2 Fluorosulfonyl Acetic Acid in Advanced Organic Synthesis
Strategic Difluoromethylation in Complex Molecule Synthesis
A primary application of 2-(fluorosulfonyl)acetic acid is as a potent source of difluorocarbene (:CF2), a highly reactive intermediate essential for difluoromethylation reactions. innospk.comchemicalbook.com This process is of great interest in medicinal chemistry, as the difluoromethyl (CF2H) group is a recognized bioisostere of hydroxyl, thiol, and hydroxymethyl groups, capable of improving a molecule's metabolic stability, lipophilicity, and binding affinity.
This compound is widely employed as a difluorocarbene source for the specific difluoromethylation of phenolic hydroxyl groups. chemicalbook.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The reaction proceeds by the thermal decomposition of the acid, which generates difluorocarbene. This electrophilic carbene is then trapped by a phenoxide, formed by deprotonating the phenol (B47542) with a base, to yield the corresponding aryl difluoromethyl ether. This method provides a direct and efficient pathway to access a variety of difluoromethylated aromatic compounds that are valuable in pharmaceutical and agrochemical research. chemimpex.cominnospk.com
Table 1: Representative Examples of Phenol Difluoromethylation
| Phenol Substrate | Product | Reaction Conditions |
| 4-Methoxyphenol | 1-(Difluoromethoxy)-4-methoxybenzene | This compound, Base (e.g., K2CO3), Solvent (e.g., DMF), Heat |
| 3-Cyanophenol | 3-(Difluoromethoxy)benzonitrile | This compound, Base (e.g., K2CO3), Solvent (e.g., DMF), Heat |
| Naphth-2-ol | 2-(Difluoromethoxy)naphthalene | This compound, Base (e.g., K2CO3), Solvent (e.g., DMF), Heat |
The compound is also instrumental in the synthesis of N-difluoromethyl-2-pyridone derivatives. sigmaaldrich.comsigmaaldrich.com These structures are significant scaffolds in medicinal chemistry. The synthesis is achieved by reacting this compound with the corresponding 2-chloropyridines or 2-acetaminopyridine derivatives. sigmaaldrich.comsigmaaldrich.com In this one-pot synthesis, the reagent acts as the difluorocarbene precursor, which then reacts with the nitrogen atom of the pyridine (B92270) ring system to form the desired N-difluoromethylated product. sigmaaldrich.com
This compound serves as a precursor in the synthesis of reagents used for the fluoroalkylation of unsaturated carbon-carbon bonds. sigmaaldrich.comsigmaaldrich.com Specifically, it is used to prepare iododifluoromethanesulfonamides, which are effective reagents for the regio- and stereoselective free radical fluoroalkylation of terminal alkenes and alkynes. sigmaaldrich.comsigmaaldrich.com This multi-step process ultimately allows for the introduction of a difunctional moiety containing both fluorine and a sulfonyl group, providing access to complex molecules that are otherwise difficult to synthesize.
Utility in Cyclopropanation Reactions of Alkenes
While not used directly for cyclopropanation, this compound is a critical starting material for creating a highly efficient difluorocarbene reagent for this purpose. sigmaaldrich.comsigmaaldrich.com It is used to prepare Trimethylsilyl (B98337) 2-(fluorosulfonyl)difluoroacetate (TFDA). sigmaaldrich.comorgsyn.org TFDA is a stable, effective difluorocarbene precursor that decomposes under controlled conditions to generate :CF2, which then reacts with various alkenes to form difluorocyclopropanes. orgsyn.org This two-step approach, starting from this compound, provides a convenient and versatile method for synthesizing difluorocyclopropane compounds, which are important structural motifs in many biologically active molecules. orgsyn.orgnih.gov The reaction is notable for its applicability to a wide range of alkenes, including those with varying degrees of nucleophilicity. orgsyn.org
Table 2: Cyclopropanation of Alkenes using TFDA (derived from this compound)
| Alkene | Product | Reagent System |
| Styrene | 1,1-Difluoro-2-phenylcyclopropane | TFDA, Toluene, Reflux |
| 1-Octene | 1,1-Difluoro-2-hexylcyclopropane | TFDA, Toluene, Reflux |
| n-Butyl acrylate (B77674) | n-Butyl 2,2-difluorocyclopropanecarboxylate | TFDA, Sodium Fluoride (B91410), Toluene, Reflux orgsyn.org |
Facilitating the Introduction of Fluorine and Sulfonyl Moieties into Organic Substrates
The intrinsic chemical structure of this compound, containing both fluorine atoms and a fluorosulfonyl group (-SO2F), makes it a powerful tool for introducing these functionalities into organic molecules. chemimpex.com The presence of fluorine imparts unique properties to the parent molecule, such as enhanced stability and altered electronic characteristics. innospk.com The sulfonyl fluoride group is also a valuable functional handle. It can be used in "click chemistry" reactions and can be converted into other important sulfur-containing functional groups like sulfonamides and sulfonic esters, which are prevalent in pharmaceuticals. sigmaaldrich.comorganic-chemistry.org Therefore, reactions involving this compound or its derivatives provide a direct route to compounds bearing these important moieties. acs.org
Synthesis of Biologically Relevant Fluorinated Compounds
The overarching application of this compound is in the synthesis of fluorinated compounds with significant biological activity. chemimpex.com The introduction of fluorine atoms or fluorine-containing groups like the difluoromethyl group can dramatically improve a drug's efficacy, metabolic profile, and bioavailability. chemimpex.com This compound serves as a key building block in medicinal chemistry and agrochemical development for creating new therapeutic agents and pesticides. chemimpex.comchemicalbook.com Its role as an intermediate allows researchers to access novel fluorinated compounds that are evaluated for a wide range of applications, from new medicines to advanced materials. chemimpex.cominnospk.com
Precursors for Advanced Medicinal Chemistry Candidates
The incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, bioavailability, and binding affinity. chemimpex.comresearchgate.net this compound serves as a key building block in the synthesis of various fluorinated compounds that are integral to the development of new drugs. chemimpex.comgoogle.com Its utility lies in its ability to act as a source of valuable fluorinated synthons, which are then incorporated into complex molecular architectures.
While specific, publicly disclosed advanced medicinal chemistry candidates synthesized directly from this compound are not extensively detailed in readily available literature, its role as a precursor to fluorinated building blocks is well-established. google.com The reactivity of the fluorosulfonyl group allows for its conversion into other functional groups, making it a versatile starting material for creating a library of fluorinated compounds for drug discovery screening.
Applications in Agrochemical Compound Synthesis
Similar to its role in medicinal chemistry, this compound is a valuable intermediate in the synthesis of modern agrochemicals, including fungicides, herbicides, and insecticides. chemimpex.com The introduction of fluorine can significantly improve the efficacy and environmental profile of these agricultural products. nih.gov Fluorinated agrochemicals often exhibit enhanced biological activity and greater stability, leading to more effective pest and weed control. chemimpex.com
For instance, sulfonamide-based fungicides have been developed to control various plant pathogens. nih.gov While direct synthesis routes from this compound for specific commercialized agrochemicals are often proprietary, the compound's role as a source of fluorinated building blocks is crucial for the research and development of new and improved agrochemical agents. The development of environmentally friendly pesticides and herbicides is an area where this compound plays a role, offering effective solutions with potentially lower environmental impact. chemimpex.com
Contributions to Trifluoromethylation of Alkyl Halides and Aryl Compounds
One of the most significant contributions of this compound derivatives is in the field of trifluoromethylation, a key transformation in the synthesis of many pharmaceuticals and agrochemicals. While the acid itself is a precursor, its derivatives are potent reagents for introducing the trifluoromethyl (CF3) group.
Research has demonstrated the use of copper-mediated systems for the trifluoromethylation of alkyl radicals, which can be generated from alkyl bromides and iodides. organic-chemistry.org These methods offer a way to form C(sp³)–CF3 bonds under relatively mild conditions. The protocol has been shown to be applicable to various primary and secondary alkyl halides, tolerating a wide range of functional groups. organic-chemistry.org
In the realm of aryl compounds, fluoroform-derived CuCF3 has shown high reactivity for the trifluoromethylation of aryl and heteroaryl halides, particularly iodoarenes and some reactive bromoarenes. nih.govorganic-chemistry.org These reactions can proceed smoothly to yield the corresponding benzotrifluorides in high yields. nih.gov
Table 1: Examples of Trifluoromethylation Reactions
| Substrate Type | Reagent System Example | Product Type | Key Features |
| Primary and Secondary Alkyl Bromides/Iodides | BPyCu(CF3)3 (derived from CF3 source), Et3SiH, K2S2O8 | Alkyl Trifluoromethanes | Wide functional group compatibility; proceeds via alkyl radicals. organic-chemistry.org |
| Iodoarenes | "Ligandless" CuCF3 (derived from fluoroform) | Aryl Trifluoromethanes | High yields; proceeds under mild conditions. nih.gov |
| Activated Bromoarenes | "Ligandless" CuCF3 (derived from fluoroform) | Aryl Trifluoromethanes | Effective for electron-deficient or ortho-substituted bromoarenes. nih.gov |
Contributions to Materials Science and Polymer Chemistry
The unique properties imparted by fluorine atoms, such as high thermal and chemical resistance, low surface energy, and unique electronic characteristics, make fluorine-containing materials highly desirable for a variety of advanced applications. This compound and its derivatives serve as important precursors in the synthesis of these specialized materials.
Development of Novel Fluorine-Containing Advanced Materials and Coatings
The compound is utilized in the formulation of advanced materials, including high-performance coatings and polymers. chemimpex.com These materials benefit from the enhanced durability and resistance conferred by the fluorine content. chemimpex.com The synthesis of polyfluoroalkyl esters of (fluorosulfonyl)difluoroacetic acid represents a class of compounds that can be used as monomers or additives to create fluorinated materials with specific properties. acs.org Such materials are valuable for applications requiring robust performance in harsh environments.
Applications in Polymer Science and Surface Modification
In polymer science, this compound derivatives can be used in the synthesis of fluoropolymers. google.com Fluoropolymers are known for their exceptional properties, including chemical inertness and low friction, making them suitable for a wide range of industrial applications. researchgate.net The synthesis of fluoropolymers can be achieved through the polymerization of fluorinated monomers, and this compound can be a starting point for creating such monomers.
Furthermore, the reactivity of the fluorosulfonyl group makes it a candidate for the surface modification of existing polymers. researchgate.net Surface modification can be employed to impart desirable properties, such as hydrophobicity or biocompatibility, to the surface of a material without altering its bulk characteristics. researchgate.net While specific examples of using this compound for this purpose are not widespread in public literature, the chemical principles suggest its potential in creating functionalized surfaces on various polymer substrates.
Advanced Applications and Emerging Research Directions
Utilization in Energy Storage System Research
In the quest for more efficient and durable lithium-ion batteries (LIBs), significant research has focused on the development of novel electrolyte additives. These additives are crucial for forming stable protective layers on the electrode surfaces, which in turn enhances battery performance and lifespan. Derivatives of 2-(fluorosulfonyl)acetic acid have emerged as promising candidates in this area.
A derivative compound, Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA), has been studied as a novel sulfone-based electrolyte additive aimed at improving the performance of high-voltage lithium-ion cells, such as the LiCoO2/graphite pouch cell operating at 4.45 V. universityofcalifornia.edu The primary function of an effective additive is to be preferentially reduced or oxidized at the electrode surface compared to the bulk electrolyte solvents. universityofcalifornia.edu Density functional theory (DFT) calculations and electrochemical tests have shown that MDFA can be reduced preferentially over standard electrolyte solvents. universityofcalifornia.edu This preferential reduction is a key attribute that allows it to participate in the formation of a protective interfacial film before the electrolyte itself begins to decompose. universityofcalifornia.edu
The use of additives like MDFA and trimethylsilyl (B98337) 2-(fluorosulfonyl)difluoroacetate (TMSFS) leads to the formation of a robust and stable protective layer on the electrode surfaces. universityofcalifornia.eduresearchgate.net On the cathode, this is known as the cathode-electrolyte interphase (CEI), and on the anode, it is the solid electrolyte interphase (SEI).
Furthermore, the stable CEI formed by additives like TMSFS can protect the cathode structure and alleviate damage from undesirable species within the electrolyte, such as traces of water (H₂O) or hydrogen fluoride (B91410) (HF), which can degrade the battery's performance over time. researchgate.net Research has demonstrated significant improvements in the cycling stability and capacity retention of batteries containing these additives. For instance, the addition of just 0.5% TMSFS to the electrolyte in a LiNi₀.₉Co₀.₀₅Mn₀.₀₅O₂ (NCM90) based battery resulted in a notable increase in performance. researchgate.net
The table below summarizes the enhanced performance of a NCM90 electrode with the TMSFS additive.
| Metric | Baseline Electrolyte | Electrolyte with 0.5% TMSFS |
| Capacity Retention (after 200 cycles at 1C) | 73.1% | 85.1% |
Data sourced from research on trimethylsilyl 2-(fluorosulfonyl)difluoroacetate as a multifunctional additive. researchgate.net
These findings underscore the potential of fluorosulfonyl-based compounds to address key challenges in the development of high-energy-density lithium-ion batteries. universityofcalifornia.eduresearchgate.net
Application in Inhibitor Synthesis for Biological Targets
The sulfonyl fluoride moiety (-SO₂F) is a key functional group in the field of chemical biology and drug discovery. researchgate.netnih.gov It can act as a reactive "warhead" in targeted covalent inhibitors. wuxiapptec.com These inhibitors are designed to form a stable, permanent covalent bond with a specific amino acid residue (such as lysine, tyrosine, or serine) within the active site of a target protein. universityofcalifornia.edumdpi.com This irreversible binding can lead to highly potent and durable inhibition of the protein's function. wuxiapptec.com While this compound belongs to the class of compounds containing this important functional group, its direct use in the synthesis of the specific inhibitors listed below is not prominently documented in the reviewed scientific literature. However, the general strategy of employing sulfonyl fluoride warheads is a significant and active area of research for these biological targets.
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key enzyme in the NF-κB signaling pathway, which is crucial for the survival and proliferation of certain immune cells. nih.govnih.gov In specific types of lymphomas, such as activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL), MALT1 is constitutively active, making it a promising therapeutic target. nih.govnih.gov The development of covalent inhibitors that can irreversibly bind to and inactivate MALT1 is an area of active investigation. The incorporation of a sulfonyl fluoride moiety into molecules designed to fit the MALT1 active site represents a viable strategy for creating such potent and targeted inhibitors.
O-GlcNAcase (OGA) is the enzyme responsible for removing the O-linked β-N-acetylglucosamine (O-GlcNAc) modification from proteins. nih.govresearchgate.net This post-translational modification is involved in a wide range of cellular processes, and its dysregulation has been linked to diseases such as cancer and neurodegenerative disorders, including Alzheimer's disease. researchgate.net Potent and selective inhibitors of OGA are valuable tools for studying cellular processes and have potential as therapeutic agents. nih.gov The synthesis of OGA inhibitors often involves complex carbohydrate-like scaffolds. nih.govresearchgate.net The strategy of developing covalent inhibitors using reactive electrophiles like sulfonyl fluorides could offer a path to achieving the high potency and selectivity required for effective OGA inhibition.
The ErbB family of receptor tyrosine kinases, which includes the epidermal growth factor receptor (EGFR) and ErbB2 (also known as HER2), plays a critical role in cell growth and proliferation. researchgate.net Overexpression or mutation of these receptors is a hallmark of many types of cancer, including breast and lung cancer. researchgate.net Small-molecule inhibitors that target the kinase activity of ErbB receptors are a cornerstone of modern cancer therapy. While many existing inhibitors are reversible, the development of targeted covalent inhibitors offers advantages in potency and duration of action. wuxiapptec.com A number of successful covalent ErbB inhibitors utilize warheads like acrylamides to target cysteine residues. wuxiapptec.com The use of sulfonyl fluoride-based electrophiles provides an alternative strategy to target other nucleophilic residues within the ErbB kinase domain, potentially overcoming resistance to existing therapies. nih.gov
Cyclin-Dependent Kinase (CDK) Inhibitor Synthesis in Cancer Research
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their inhibition has become a significant strategy in cancer therapy. nih.gov The development of selective CDK inhibitors is an active area of research, where novel chemical scaffolds are sought to improve potency and selectivity. nih.gov In this context, a derivative of this compound, namely methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, has been utilized as a key reagent in the synthesis of potent CDK9 inhibitors. acs.orgcardiff.ac.uk
Researchers have employed this methyl ester derivative in copper-catalyzed reactions to introduce trifluoromethyl groups onto thiazole (B1198619) intermediates. cardiff.ac.uk These intermediates are crucial building blocks for constructing 2,4,5-trisubstituted pyrimidine (B1678525) and 4-thiazol-2-anilinopyrimidine scaffolds, which have demonstrated high inhibitory activity against CDK9. acs.orgcardiff.ac.uk The inhibition of CDK9 is particularly valuable as it can selectively target survival proteins in cancer cells, thereby reinstating the process of programmed cell death, or apoptosis. nih.govacs.org
One study detailed the synthesis of a trifluoromethylated intermediate through the treatment of a bromoenol phosphate (B84403) with methyl 2,2-difluoro-2-(fluorosulfonyl)acetate in the presence of copper iodide (CuI). cardiff.ac.uk This intermediate served as a precursor for a series of pyrimidine-based compounds designed to selectively inhibit CDK9 over other kinases like CDK2, a common challenge in the field. acs.orgcardiff.ac.uk
| Reagent | Reaction Type | Intermediate Synthesized | Target Class | Reference |
| Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate | Copper-catalyzed reaction | Trifluoromethylated thiazole derivative | CDK9 Inhibitors | acs.orgcardiff.ac.uk |
| Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate | Copper-catalyzed reaction | 2-Methylaminothiazol-5-ylethanone derivative | CDK9 Inhibitors | acs.org |
Synthesis of Compounds for Hepatitis B Virus (HBV) Inhibition
The global burden of chronic Hepatitis B Virus (HBV) infection necessitates the continued search for novel antiviral agents. mdpi.com Current research into HBV inhibitors often focuses on the development of nucleoside and nucleotide analogues that can disrupt the viral replication cycle. nih.govmdpi.comnih.gov These compounds are designed to inhibit the HBV DNA polymerase, a critical enzyme for the virus. nih.gov A thorough review of available scientific literature indicates that while fluorine-containing nucleosides, such as 2'-fluoro-5-methyl-beta-L-arabinofuranosyl uracil (B121893) (L-FMAU), are potent anti-HBV agents, there is no documented use of this compound or its derivatives in the synthesis of compounds for HBV inhibition. nih.govnih.gov
Role in Advanced Analytical Chemistry Methodologies
Beyond its role in synthesis, this compound serves as a valuable tool in the realm of advanced analytical chemistry. The compound is utilized as a reagent in various analytical techniques. chemimpex.com Its function is to aid researchers in the detection and quantification of other substances within complex mixtures. chemimpex.com The integration of novel reagents is crucial as analytical methods evolve to offer greater speed, accuracy, and efficiency in areas such as pharmaceutical quality control and metabolomics. longdom.orgacs.org While its broad application as a reagent is noted, specific methodologies detailing its use, for example as a derivatizing agent for chromatography or as a standard in spectroscopic analyses, are not extensively detailed in current literature.
Exploration of Novel Chemical Transformations and Derivatizations
The unique chemical structure of this compound makes it a versatile building block for various chemical transformations and derivatizations. chemimpex.com A primary application is its role as an efficient source of difluorocarbene, a highly reactive intermediate used in organic synthesis. aspirasci.comchemicalbook.com This property allows for the difluoromethylation of alcohols and phenolic hydroxyl groups. aspirasci.comchemicalbook.com
The compound is also an important raw material for synthesizing difluorocyclopropanes, structures of interest in medicinal chemistry. chemicalbook.com Furthermore, its applications extend to the preparation of silyl (B83357) fluorosulfonyldifluoroacetate, another effective difluorocarbene reagent, and in the regio- and stereoselective free radical fluoroalkylation of alkenes and alkynes. sigmaaldrich.com The methyl ester derivative, Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, is noted for its utility as a reagent for the trifluoromethylation and perfluoroalkylation of aryl halides.
| Transformation/Derivatization | Reagent | Product/Application | Reference |
| Difluoromethylation | This compound | Difluoromethylated alcohols and phenols | aspirasci.comchemicalbook.com |
| Cyclopropanation | This compound | Difluorocyclopropanes | chemicalbook.com |
| Free Radical Fluoroalkylation | This compound | Fluoroalkylated alkenes and alkynes | sigmaaldrich.com |
| Trifluoromethylation | Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate | Trifluoromethylated aryl halides | |
| Synthesis of Pyridone Analogs | This compound | 1-difluoromethyl-2-oxo-1,2-dihydropyridine analogs | sigmaaldrich.com |
Future Research Prospects and Challenges in Fluorosulfonyl Chemistry
The broader field of fluorosulfonyl chemistry, to which this compound belongs, faces both exciting prospects and significant challenges. A promising area of future research is in energy storage, where fluorosulfonimide anions are being investigated for use in electrolyte materials for rechargeable lithium-ion batteries. researchgate.net These materials show potential for improving the stability and performance of batteries, particularly at high voltages. researchgate.net
However, the increasing use of fluorinated compounds has raised environmental concerns regarding their persistence. st-andrews.ac.uk A major challenge for the field is the development of new fluorinated molecules that can biodegrade to benign products like fluoride, rather than accumulating as persistent substances. st-andrews.ac.ukresearchgate.net Future innovation in fluorination will likely focus on "judicious fluorination"—the strategic placement of fluorine atoms to achieve desired properties while ensuring environmental compatibility. st-andrews.ac.uk Addressing these synthesis and environmental challenges is essential to unlock the full potential of fluorosulfonyl chemistry for creating next-generation pharmaceuticals, agrochemicals, and advanced materials. st-andrews.ac.ukresearchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(Fluorosulfonyl)acetic acid with high purity?
- Answer : The compound is synthesized via oxidation of precursor alcohols using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst and NaBr as a co-catalyst in acetone under controlled temperatures (0–5°C). Post-synthesis purification involves solvent evaporation and recrystallization to achieve >94% purity. Key steps include maintaining a saturated sodium bicarbonate solution to buffer pH and minimize side reactions .
Q. What analytical techniques are most effective for quantifying this compound in reaction mixtures?
- Answer : High-performance liquid chromatography (HPLC) with UV detection at 210 nm is optimal due to the compound’s strong absorbance. Nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) is critical for structural confirmation and detecting fluorinated impurities. Mass spectrometry (MS) further validates molecular weight and fragmentation patterns .
Q. How should this compound be stored to maintain its chemical stability?
- Answer : Store in airtight containers under an inert gas (e.g., argon) at –20°C to prevent hydrolysis of the sulfonyl fluoride group. Desiccants like silica gel are recommended to mitigate moisture-induced degradation. Avoid prolonged exposure to light or basic conditions .
Advanced Research Questions
Q. How does the choice of oxidizing agents impact the yield and by-product formation in the synthesis of this compound?
- Answer : TEMPO/NaBr systems selectively oxidize primary alcohols to sulfonyl fluorides with minimal over-oxidation (yields ~75%). Alternative oxidants like KMnO₄ or CrO₃ may generate carboxylic acid by-products due to harsher reaction conditions. Kinetic studies show that lower temperatures (0–5°C) reduce radical-mediated side reactions .
Q. What strategies mitigate the instability of this compound under acidic or basic conditions during prolonged reactions?
- Answer : Buffering reaction media to neutral pH (e.g., sodium bicarbonate) prevents acid-catalyzed decomposition. Low-temperature protocols (0–5°C) and inert atmospheres (N₂/Ar) minimize thermal degradation. Encapsulation with β-cyclodextrins or ionic liquids can enhance stability in aqueous systems .
Q. What are the mechanistic pathways for nucleophilic substitution reactions involving this compound as a fluorosulfonylating agent?
- Answer : The sulfonyl fluoride group undergoes Sₙ2 reactions with nucleophiles (e.g., amines, alcohols), forming stable sulfonate esters. Rate studies in polar aprotic solvents (e.g., DMF) show accelerated kinetics due to improved leaving-group displacement. Computational modeling supports a two-step mechanism: nucleophilic attack followed by fluoride ion release .
Q. How can researchers resolve discrepancies in reported yields of this compound across different synthetic protocols?
- Answer : Yield variations often stem from differences in stoichiometry (e.g., excess TEMPO), solvent purity, or reaction time. Systematic optimization via Design of Experiments (DoE) identifies critical parameters (e.g., molar ratios, temperature gradients). Reproducibility improves with strict control of moisture and oxygen levels .
Q. What safety protocols are essential for handling this compound given its structural similarity to toxic fluoroacetates?
- Answer : Use fume hoods, nitrile gloves, and eye protection to avoid exposure. Toxicity screenings (e.g., mitochondrial inhibition assays) are recommended due to potential metabolic interference. Emergency procedures should include calcium gluconate antidotes for fluoride poisoning, as inferred from fluoroacetic acid safety data .
Methodological Notes
- Synthesis : Prioritize TEMPO-based oxidation for scalability and selectivity.
- Analysis : Combine HPLC (quantitative) and ¹⁹F NMR (qualitative) for robust characterization.
- Stability : Pre-purge solvents with inert gas to extend shelf life.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
